molecular formula C27H38O12 B13771419 Glycerol tri(hexahydrophthalate) CAS No. 68901-23-5

Glycerol tri(hexahydrophthalate)

Cat. No.: B13771419
CAS No.: 68901-23-5
M. Wt: 554.6 g/mol
InChI Key: IZWUWCWNWYLTHQ-UHFFFAOYSA-N
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Description

Glycerol tri(hexahydrophthalate) is an ester compound formed by the reaction of glycerol with hexahydrophthalic anhydride. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Glycerol tri(hexahydrophthalate) is synthesized through the esterification reaction between glycerol and hexahydrophthalic anhydride. The reaction typically occurs under acidic or basic catalysis to facilitate the ester bond formation. The reaction conditions often involve heating the reactants to a temperature range of 100-150°C to ensure complete esterification.

Industrial Production Methods

In industrial settings, the production of glycerol tri(hexahydrophthalate) involves continuous processes where glycerol and hexahydrophthalic anhydride are fed into a reactor. The reaction is catalyzed by acidic or basic catalysts, and the product is purified through distillation or crystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

Glycerol tri(hexahydrophthalate) undergoes various chemical reactions, including:

    Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst, leading to the formation of glycerol and hexahydrophthalic acid.

    Transesterification: This reaction involves the exchange of ester groups with alcohols, producing new esters and glycerol.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Transesterification: Alcohols and catalysts such as sodium methoxide or sulfuric acid.

    Oxidation and Reduction: Various oxidizing and reducing agents depending on the desired transformation.

Major Products

    Hydrolysis: Glycerol and hexahydrophthalic acid.

    Transesterification: New esters and glycerol.

Scientific Research Applications

Glycerol tri(hexahydrophthalate) has a wide range of applications in scientific research, including:

    Chemistry: Used as a plasticizer in polymer chemistry to enhance the flexibility and durability of polymers.

    Biology: Employed in the preparation of biocompatible materials for medical devices and drug delivery systems.

    Medicine: Utilized in the formulation of pharmaceuticals and as a component in controlled-release drug delivery systems.

    Industry: Applied in the production of coatings, adhesives, and sealants due to its excellent binding properties.

Mechanism of Action

The mechanism of action of glycerol tri(hexahydrophthalate) involves its interaction with various molecular targets and pathways. In polymer chemistry, it acts as a plasticizer by embedding itself between polymer chains, reducing intermolecular forces, and increasing flexibility. In biological applications, it interacts with cellular membranes and proteins, enhancing the biocompatibility and stability of medical devices and drug delivery systems.

Comparison with Similar Compounds

Similar Compounds

    Glycerol triacetate: Another ester of glycerol, used as a plasticizer and solvent.

    Glycerol tripropionate: Similar in structure and used in similar applications as a plasticizer.

    Glycerol tristearate: A triglyceride used in food and cosmetic industries.

Uniqueness

Glycerol tri(hexahydrophthalate) is unique due to its specific esterification with hexahydrophthalic anhydride, which imparts distinct chemical properties such as enhanced thermal stability and compatibility with various polymers. This makes it particularly valuable in applications requiring durable and flexible materials.

Properties

CAS No.

68901-23-5

Molecular Formula

C27H38O12

Molecular Weight

554.6 g/mol

IUPAC Name

2-[2,3-bis[(2-carboxycyclohexanecarbonyl)oxy]propoxycarbonyl]cyclohexane-1-carboxylic acid

InChI

InChI=1S/C27H38O12/c28-22(29)16-7-1-4-10-19(16)25(34)37-13-15(39-27(36)21-12-6-3-9-18(21)24(32)33)14-38-26(35)20-11-5-2-8-17(20)23(30)31/h15-21H,1-14H2,(H,28,29)(H,30,31)(H,32,33)

InChI Key

IZWUWCWNWYLTHQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C(C1)C(=O)O)C(=O)OCC(COC(=O)C2CCCCC2C(=O)O)OC(=O)C3CCCCC3C(=O)O

Origin of Product

United States

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